Didemnaketal B
Description
Structure
2D Structure
Properties
CAS No. |
135257-48-6 |
|---|---|
Molecular Formula |
C53H88O15 |
Molecular Weight |
965.3 g/mol |
IUPAC Name |
methyl (E)-7-acetyloxy-11-[(2R,4S,6R)-2-[(E)-1-hydroxy-8-methoxy-2,6-dimethyl-8-oxooct-2-enyl]-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-(2-oxobutoxy)undec-2-enoate |
InChI |
InChI=1S/C53H88O15/c1-16-41(55)30-63-42(21-20-37(10)52(60)62-15)39(12)51(64-40(13)54)44(65-47(57)22-31(2)3)27-38(11)50(66-48(58)23-32(4)5)45-25-35(8)29-53(68-45)28-34(7)24-43(67-53)49(59)36(9)19-17-18-33(6)26-46(56)61-14/h19-20,31-35,38-39,42-45,49-51,59H,16-18,21-30H2,1-15H3/b36-19+,37-20+/t33?,34-,35?,38?,39?,42?,43+,44?,45?,49?,50?,51?,53+/m0/s1 |
InChI Key |
QGBBOZXSQTVDPO-KUCZHDBWSA-N |
SMILES |
CCC(=O)COC(CC=C(C)C(=O)OC)C(C)C(C(CC(C)C(C1CC(CC2(O1)CC(CC(O2)C(C(=CCCC(C)CC(=O)OC)C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C |
Isomeric SMILES |
CCC(=O)COC(C/C=C(\C)/C(=O)OC)C(C)C(C(CC(C)C(C1CC(C[C@]2(O1)C[C@H](C[C@@H](O2)C(/C(=C/CCC(C)CC(=O)OC)/C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C |
Canonical SMILES |
CCC(=O)COC(CC=C(C)C(=O)OC)C(C)C(C(CC(C)C(C1CC(CC2(O1)CC(CC(O2)C(C(=CCCC(C)CC(=O)OC)C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C |
Synonyms |
didemnaketal B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The Didemnum genus produces diverse spiroketal derivatives with variations in functional groups, stereochemistry, and bioactivity. Below is a detailed comparison of Didemnaketal B with its congeners:
Didemnaketal A
- Structure : Shares the spiroacetal core but differs in the polyolefin side chain and stereochemical details .
- Bioactivity : Exhibits stronger HIV-1 protease inhibition (IC50 = 2 µM) compared to this compound .
- Stability: Both compounds are suspected to be artifacts of methanolysis from Didemnaketal C during storage .
Didemnaketals F and G
- Structural Differences :
- Bioactivity :
- Antiproliferative Activity : Didemnaketal G shows moderate cytotoxicity against HeLa cells (IC50 = 14.0 µM), outperforming Didemnaketal F (IC50 = 49.9 µM) .
- Antimicrobial Activity : Didemnaketal F exhibits potent activity against E. coli (20 mm inhibition zone at 100 µg/disc) and C. albicans (24 mm), while Didemnaketal G is less active .
Didemnaketals D and E
- Structural Features : Both possess spiroketal/hemiketal functionalities but lack the methyl ester and ketone moieties seen in later congeners .
- Bioactivity :
Comparative Data Table
Key Research Findings
Structural Revisions : Total synthesis revealed that this compound’s original stereochemical assignment was incorrect. The revised structure (65) matches the authentic sample’s NMR data, resolving prior inconsistencies .
Biosynthetic Artifacts: Didemnaketals A and B may derive from methanolysis of Didemnaketal C during prolonged storage, complicating their natural origin claims .
Activity-Structure Relationships :
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